molecular formula C10H7ClF2N2 B3024046 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole CAS No. 1029636-02-9

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole

Cat. No.: B3024046
CAS No.: 1029636-02-9
M. Wt: 228.62 g/mol
InChI Key: QLUXJNQEZRMMAF-UHFFFAOYSA-N
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Description

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. The presence of the chloro, difluoromethyl, and phenyl groups in this compound imparts unique chemical properties, making it of interest in various fields of research and industry.

Scientific Research Applications

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the areas of oncology and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials science.

Safety and Hazards

The safety data sheet for a similar compound, “4-Chloro-3-(trifluoromethyl)phenyl isocyanate”, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

Future Directions

The future directions in the research of “4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole” and its derivatives could involve further exploration of their synthesis, characterization, and potential applications. For instance, the synthesized derivatives of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) displayed potent analgesic efficacy, indicating their potential use in pain management .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Introduction of the phenyl group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction, using a phenylboronic acid or phenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of automated reactors are common strategies to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives, such as alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)-5-phenyl-1H-pyrazole
  • 4-chloro-3-(methyl)-5-phenyl-1H-pyrazole
  • 4-chloro-3-(fluoromethyl)-5-phenyl-1H-pyrazole

Uniqueness

4-chloro-3-(difluoromethyl)-5-phenyl-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

4-chloro-5-(difluoromethyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2N2/c11-7-8(6-4-2-1-3-5-6)14-15-9(7)10(12)13/h1-5,10H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUXJNQEZRMMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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